Bis(2-ethyl-2-methoxybutyl)amine

描述

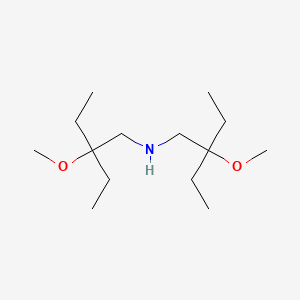

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-N-(2-ethyl-2-methoxybutyl)-2-methoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO2/c1-7-13(8-2,16-5)11-15-12-14(9-3,10-4)17-6/h15H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHWFNUBYBEPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNCC(CC)(CC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 2 Ethyl 2 Methoxybutyl Amine

Established Synthetic Pathways for Bis(2-ethyl-2-methoxybutyl)amine

The construction of the this compound framework can be approached through several reliable methods, primarily involving direct amination or reductive amination strategies.

Direct amination of alcohols with ammonia (B1221849) represents an atom-economical route to amines, where water is the only byproduct. orgoreview.comacs.org This transformation is typically achieved through "hydrogen borrowing" or "hydrogen autotransfer" catalysis. chemistrysteps.com In a plausible pathway to this compound, the precursor alcohol, 2-ethyl-2-methoxybutan-1-ol, would be the starting material.

The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde intermediate (2-ethyl-2-methoxybutanal) by a transition-metal catalyst, which releases a metal-hydride species. chemistrysteps.com This aldehyde then reacts with ammonia to form a primary imine. The imine is subsequently reduced by the metal-hydride to yield the primary amine, 2-ethyl-2-methoxybutylamine, regenerating the catalyst.

To form the target secondary amine, the newly formed primary amine can then react with a second molecule of the aldehyde intermediate to generate a secondary imine. Subsequent reduction of this secondary imine affords this compound. A significant challenge in this approach is controlling selectivity to favor the secondary amine over the primary or potential tertiary amine byproducts. google.com The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. chemistrysteps.comresearchgate.net

| Catalyst System | Typical Conditions | Notes |

| Ruthenium Pincer Complexes | High temperature (130-180 °C), Ammonia Pressure | Can catalyze the alkylation of ammonia with alcohols. researchgate.netnih.gov |

| Iridium-based Catalysts | High temperature (130-140 °C), Base | Used for multiple alkylations of ammonium (B1175870) salts with alcohols. nih.gov |

| Heterogeneous Catalysts (e.g., Raney® Ni) | High Temperature (160–180 °C), Ammonia Pressure (7 bar), Solvent (e.g., t-amyl alcohol) | Effective for the direct amination of various primary and secondary alcohols. acs.orgorganic-chemistry.org |

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. orgoreview.comstackexchange.com This approach can be envisioned for the synthesis of this compound starting from 2-ethyl-2-methoxybutanal and ammonia. The process involves two key mechanistic steps: the formation of an imine followed by its reduction. chemistrysteps.comchemistrysteps.com

The reaction sequence would proceed as follows:

Primary Amine Formation : 2-ethyl-2-methoxybutanal reacts with ammonia to form the corresponding primary imine. This imine is then reduced in situ to yield 2-ethyl-2-methoxybutylamine.

Secondary Amine Formation : The resulting primary amine, being nucleophilic, then reacts with a second equivalent of 2-ethyl-2-methoxybutanal to form a secondary imine (or the corresponding iminium ion).

Final Reduction : This iminium intermediate is then reduced to afford the final product, this compound.

A key advantage of reductive amination is that it is often a one-pot reaction that can prevent the over-alkylation issues commonly seen with alkyl halides. stackexchange.com The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they would also reduce the starting aldehyde. Therefore, milder reagents that selectively reduce the imine/iminium ion in the presence of the carbonyl group are preferred. chemistrysteps.com

| Reducing Agent | Typical Conditions | Selectivity |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH, Protic solvent (e.g., Methanol) | Chemoselective for the iminium ion over the carbonyl group. orgoreview.comchemistrysteps.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvent (e.g., Dichloroethane, THF), often with Acetic Acid | Mild and selective, commonly used for a wide range of aldehydes and ketones. stackexchange.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Metal catalyst (e.g., Pd/C, Ni), Pressure | Effective but can sometimes lead to reduction of other functional groups. mdma.ch |

| Formic Acid (Leuckart-Wallach reaction) | High temperature | Serves as both the reducing agent and a source of the amine in some variations. mdma.ch |

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The successful synthesis of the target amine is contingent on the availability and preparation of its key precursors. The primary building blocks are the 2-ethyl-2-methoxybutyl moieties, which can be derived from the corresponding alcohol or aldehyde, and their halogenated counterparts.

The synthesis of the core 2-ethyl-2-methoxybutyl structure would likely begin with a suitable starting material that can be elaborated.

2-Ethyl-2-methoxybutan-1-ol : A plausible route to this key alcohol precursor, while not explicitly detailed in the literature, could involve the Williamson ether synthesis. One could start from 2-ethylbutane-1,2-diol, and selectively methylate the more hindered tertiary alcohol. Alternatively, a Grignard reaction between ethylmagnesium bromide and a suitable 2-methoxy-substituted ester, such as methyl 2-methoxybutyrate, could form the carbon skeleton and the tertiary alcohol in a related structure.

2-Ethyl-2-methoxybutanal : This aldehyde is a crucial intermediate for the reductive amination pathway. It can be prepared through the controlled oxidation of the primary alcohol, 2-ethyl-2-methoxybutan-1-ol. Reagents for this transformation must be chosen carefully to avoid over-oxidation to the carboxylic acid.

| Oxidation Reagent | Reaction Type | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | Mild Oxidation | Anhydrous solvent (e.g., Dichloromethane) |

| Swern Oxidation | Mild Oxidation | Oxalyl chloride, DMSO, Triethylamine at low temperature |

| Dess-Martin Periodinane (DMP) | Mild Oxidation | Anhydrous solvent (e.g., Dichloromethane) at room temperature |

An alternative classical approach involves the nucleophilic substitution of a halogenated precursor with ammonia. researchgate.net This method first requires the conversion of the precursor alcohol, 2-ethyl-2-methoxybutan-1-ol, into an alkyl halide.

Preparation of 2-Ethyl-2-methoxybutyl Halide : The primary alcohol can be converted to the corresponding alkyl chloride or bromide using standard halogenating agents. For example, thionyl chloride (SOCl₂) is commonly used for preparing alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides.

Once the alkyl halide, such as 2-ethyl-2-methoxybutyl chloride, is obtained, it can be reacted with ammonia. The reaction proceeds via an Sₙ2 mechanism. nih.gov However, this method often suffers from a significant lack of selectivity. The primary amine initially formed is more nucleophilic than ammonia, leading to subsequent alkylations that produce a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. nih.govorganic-chemistry.orggoogle.com To favor the formation of the primary amine, a large excess of ammonia is typically used. nih.gov To synthesize the secondary amine, controlling the stoichiometry is challenging, often resulting in complex product mixtures that require difficult purification.

Novel Synthetic Routes and Methodological Advancements

Recent advances in organic synthesis have focused on developing more selective and efficient methods for the preparation of secondary amines, overcoming the challenges of overalkylation. nih.govacs.org These novel strategies could potentially be applied to the synthesis of this compound.

One innovative approach involves the use of N-aminopyridinium salts as ammonia surrogates. nih.govacs.org This method allows for the controlled mono-alkylation of the nitrogen atom. The N-aminopyridinium salt can be alkylated, and the resulting intermediate is less nucleophilic, which prevents subsequent overalkylation. nih.gov A final reduction step then reveals the secondary amine. This self-limiting alkylation chemistry provides a powerful tool for the selective synthesis of complex secondary amines. acs.org

Other advanced catalytic systems have also been developed. For instance, specific titanium (IV) isopropoxide-mediated protocols have shown high chemoselectivity for the reductive mono-N-alkylation of primary amines, effectively preventing the formation of tertiary amines. researchgate.netorganic-chemistry.org Furthermore, novel palladium-catalyzed methods have been reported for the direct synthesis of secondary amines from the coupling of two aldehydes with ammonia under mild conditions, offering a direct and efficient route. acs.org These cutting-edge methodologies represent promising future avenues for the selective and high-yielding synthesis of specific secondary amines like this compound.

Catalytic Synthesis Approaches

The direct synthesis of this compound is not widely documented in publicly available literature. However, analogous syntheses of other secondary and sterically hindered amines provide a strong basis for potential catalytic routes. One such promising approach involves the N-alkylation of a primary amine with an alcohol, a method that has been successfully employed for various amine syntheses.

A notable example is the use of a γ-Al2O3 supported Nickel-Copper (Ni-Cu) bimetallic nanoparticle catalyst. researchgate.net This type of catalyst has proven effective in the N-alkylation of various amines with alcohols. researchgate.net The proposed reaction for the synthesis of this compound would involve the reaction of 2-ethyl-2-methoxybutylamine with 2-ethyl-2-methoxybutanol in the presence of such a catalyst. The γ-Al2O3 support provides a high surface area for the Ni-Cu nanoparticles, enhancing their catalytic activity. researchgate.netnih.gov These bimetallic catalysts can facilitate fast conversions and high selectivity under an inert atmosphere, often in a solvent like o-xylene (B151617). researchgate.net The reusability of such heterogeneous catalysts is another significant advantage, although a slight decrease in yield upon subsequent uses has been reported. researchgate.net

Another potential catalytic system for this transformation is the use of unsupported, ultra-thin Platinum (Pt) nanowires. This catalyst has demonstrated high activity and selectivity in the reductive amination of aldehydes and ketones under mild conditions. researchgate.net While this would require starting with the corresponding aldehyde or ketone, it represents a viable alternative for the formation of the target secondary amine.

The following table summarizes potential catalytic systems applicable to the synthesis of this compound based on related literature.

| Catalyst System | Reactants | General Conditions | Potential Advantages |

| Cu-Ni/γ-Al2O3 | 2-ethyl-2-methoxybutylamine and 2-ethyl-2-methoxybutanol | Inert atmosphere (e.g., Argon), o-xylene solvent. researchgate.net | High conversion and selectivity, reusable heterogeneous catalyst. researchgate.net |

| Pt Nanowires | 2-ethyl-2-methoxybutanal and 2-ethyl-2-methoxybutylamine | Mild temperature and pressure. researchgate.net | High activity and selectivity under mild conditions. researchgate.net |

| Rh- or Ru-based catalysts | A primary amine and a ketone | Use of carbon monoxide as a deoxygenating agent. rsc.orgnih.gov | Atom-economical, suitable for sterically hindered amines. rsc.orgnih.gov |

Stereoselective Synthesis Considerations

The synthesis of this compound does not inherently involve the creation of a new chiral center if the starting materials are achiral. However, if stereocenters were present in the starting materials or if the synthesis proceeded through an intermediate that could exist as stereoisomers, then stereoselective synthesis would become a critical consideration.

For instance, in the reductive amination of ketones, the formation of a prochiral imine intermediate can lead to a mixture of enantiomers or diastereomers upon reduction. wikipedia.org Achieving stereoselectivity in such cases often requires the use of chiral catalysts or auxiliaries. For the synthesis of sterically hindered amines, direct reductive amination of ketones has been achieved using Rhodium and Ruthenium catalysts. rsc.orgnih.gov

The stereochemical outcome of such reactions can be influenced by several factors, including the choice of catalyst, the structure of the substrates, and the reaction conditions. For example, in the reductive amination of substituted cyclohexanones, the use of sodium triacyloxyborohydrides can lead to highly diastereoselective conversions to the corresponding axial amines. researchgate.net The transition state geometry plays a crucial role in determining the stereoselectivity, with steric effects often dictating the preferred orientation of the reactants. wikipedia.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound while minimizing side reactions and byproducts.

Solvent Effects in Amine Synthesis

The choice of solvent can significantly impact the rate and outcome of amine synthesis. In reductive amination reactions using sodium triacetoxyborohydride, 1,2-dichloroethane (B1671644) (DCE) is often the preferred solvent, leading to faster reaction rates compared to tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.org However, due to the environmental concerns associated with chlorinated solvents, alternative solvents such as ethyl acetate (B1210297), dimethyl carbonate, and 2-methyltetrahydrofuran (B130290) have been investigated and found to be viable replacements in many cases. researchgate.net

Computational studies, such as Density Functional Theory (DFT), can be employed to understand and predict solvent effects on reaction pathways. nih.gov For instance, studies on reductive amination have shown that the reaction can proceed through similar pathways in both DCE and THF, but with different energetic profiles. nih.gov

The following table illustrates the effect of different solvents on a model reductive amination reaction.

| Solvent | Relative Reaction Rate | Notes |

| 1,2-Dichloroethane (DCE) | Fast researchgate.netorganic-chemistry.org | Commonly used, but has environmental concerns. researchgate.net |

| Tetrahydrofuran (THF) | Slower than DCE researchgate.netnih.gov | A common alternative to DCE. nih.gov |

| Acetonitrile (B52724) | Occasionally used. researchgate.netorganic-chemistry.org | Viable for certain reactions. organic-chemistry.org |

| Ethyl Acetate | Broadly comparable to DCE. researchgate.net | A more environmentally friendly alternative. researchgate.net |

Temperature and Pressure Optimization

Temperature and pressure are critical parameters in amine synthesis, particularly in catalytic processes. For instance, in the N-alkylation of amines with alcohols using a Cu-Ni/γ-Al2O3 catalyst, the reaction temperature is a key factor influencing conversion and selectivity. researchgate.net Similarly, in reductive amination reactions catalyzed by platinum nanowires, the reaction can proceed under mild temperatures. researchgate.net

In industrial-scale amine synthesis, such as amine sweetening processes, operating temperatures are carefully controlled to optimize absorption and stripping efficiency while preventing amine degradation. bre.com For example, stripping columns are typically operated at higher pressures to increase the reboiler temperature for optimal stripping, but not exceeding the degradation temperature of the amine. bre.com

For the synthesis of tertiary amines via reductive amination, reactions are often carried out at elevated pressures (20 to 100 bar) and temperatures (100 to 170 °C) to achieve high yields and selectivities. google.com

Impurity Profiling in Synthetic Processes

Impurity profiling is a critical aspect of chemical synthesis, aimed at the identification and quantification of unwanted byproducts. mt.com These impurities can arise from various sources, including starting materials, side reactions, intermediates, and degradation products. medwinpublishers.comnih.gov

In the synthesis of amines, potential impurities could include unreacted starting materials, over-alkylated products (tertiary amines), or byproducts from side reactions. For example, in reductive amination, the reduction of the starting carbonyl compound to an alcohol can be a competing reaction. wikipedia.org

The process of impurity profiling involves taking samples at various time points throughout the reaction and analyzing them using techniques like chromatography (HPLC, GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. mt.com This allows for the monitoring of the reaction progress and the formation of impurities in real-time. mt.com Understanding the impurity profile is essential for developing effective purification strategies and for complying with regulatory requirements, particularly in the pharmaceutical industry. mt.commedwinpublishers.com Regulatory bodies like the FDA and EMA have strict guidelines for the reporting and control of impurities. mt.com

Reaction Mechanisms and Chemical Reactivity of Bis 2 Ethyl 2 Methoxybutyl Amine

Nucleophilic Reactivity of the Amine Functionality

The core of Bis(2-ethyl-2-methoxybutyl)amine's reactivity lies in the lone pair of electrons on its nitrogen atom, which imparts nucleophilic character to the molecule. This allows it to react with a variety of electron-deficient species, known as electrophiles.

Reactions with Electrophiles

The nitrogen atom in this compound can readily attack electrophilic centers, leading to the formation of new chemical bonds. Common electrophiles that react with such amines include alkyl halides, acyl chlorides, and carbonyl compounds. fiveable.me For instance, in a reaction with an alkyl halide, the amine's lone pair displaces the halide, forming a quaternary ammonium (B1175870) salt. Similarly, reaction with an acyl chloride results in the formation of an amide.

These nucleophilic substitution reactions are fundamental in organic synthesis, and the reactivity of this compound in these processes is a key aspect of its chemical profile. The outcomes of these reactions, including the formation of substituted amines or amides, are crucial for its application as an intermediate in the synthesis of more complex organic molecules.

Proton-Coupled Electron Transfer Mechanisms in Amine Reactions

In certain reactions, the transfer of an electron and a proton from the amine can occur in a concerted or stepwise manner, a process known as proton-coupled electron transfer (PCET). nih.govwikipedia.org This mechanism is particularly relevant in redox reactions where the amine acts as a reducing agent. acs.org In a PCET reaction, the amine can donate an electron to an acceptor molecule, and this process is coupled with the transfer of a proton from the nitrogen atom to a base. nih.govacs.org

The feasibility of a PCET mechanism depends on the specific reaction conditions and the nature of the other reactants. nih.gov Square schemes are often used to visualize the different possible pathways, which include stepwise electron transfer followed by proton transfer (ET-PT), proton transfer followed by electron transfer (PT-ET), and concerted proton-electron transfer (CPET). nih.gov The observation of reaction rates that are faster than what would be expected for separate electron and proton transfer steps provides evidence for the occurrence of PCET. wikipedia.org

Influence of Alkyl and Ether Chains on Reaction Dynamics

The reactivity of the amine functionality in this compound is not solely determined by the nitrogen atom itself. The surrounding alkyl and ether chains exert significant influence through steric and electronic effects.

Steric Hindrance Effects in Amine Reactivity

The bulky 2-ethyl-2-methoxybutyl groups attached to the nitrogen atom create a sterically hindered environment. This steric bulk can impede the approach of electrophiles to the nitrogen's lone pair, thereby slowing down the rate of reaction. fiveable.memasterorganicchemistry.com The degree of steric hindrance is a critical factor in determining the nucleophilicity of an amine; highly hindered amines are generally less nucleophilic than less hindered ones, even if they have similar basicities. masterorganicchemistry.comresearchgate.net

This effect is particularly pronounced in reactions with bulky electrophiles. masterorganicchemistry.com The significant steric hindrance in this compound would be expected to make it less reactive than primary or less-hindered secondary amines in many nucleophilic substitution reactions. fiveable.me However, in some cases, specialized catalysts, such as heterobimetallic complexes, can overcome the challenges posed by hindered amines in reactions like allylic aminations. organic-chemistry.org

Electronic Effects of Methoxy (B1213986) Groups on Nitrogen Basicity

The methoxy groups (-OCH3) within the alkyl chains of this compound also play a role in its reactivity through electronic effects. The oxygen atoms in the ether linkages are electronegative and can withdraw electron density from the surrounding atoms through the inductive effect. However, the lone pairs on the oxygen atoms can also donate electron density through resonance. libretexts.orglibretexts.org

Oxidative and Reductive Transformations of this compound

Beyond its nucleophilic reactions, this compound can undergo oxidative and reductive transformations.

Secondary amines are susceptible to oxidation, which can lead to various products. uomustansiriyah.edu.iq Oxidation can occur at the nitrogen atom to form hydroxylamines or nitrones, or it can involve the adjacent carbon atoms, leading to dealkylation or deamination. uomustansiriyah.edu.iq Common oxidizing agents used for such transformations include hydrogen peroxide and potassium permanganate. The specific products formed depend on the oxidant and the reaction conditions. For instance, oxidation of secondary amines can yield nitrones through a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iq

Conversely, reductive processes can also be applied to derivatives of this compound. For example, if the amine were to be converted to an amide, this amide could then be reduced back to a secondary or even a tertiary amine using a reducing agent like lithium aluminum hydride. youtube.com The synthesis of secondary amines itself can involve a reductive amination process, where a primary amine reacts with a ketone or aldehyde to form an imine, which is then reduced. youtube.com

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reactant | Potential Product(s) | Key Influencing Factors |

| Nucleophilic Substitution | Alkyl Halide | Quaternary Ammonium Salt | Steric hindrance, Nucleophilicity of the amine |

| Nucleophilic Substitution | Acyl Chloride | Amide | Steric hindrance, Nucleophilicity of the amine |

| Oxidation | Hydrogen Peroxide | Hydroxylamine, Nitrone | Oxidizing agent strength, Reaction conditions |

| Oxidation | Potassium Permanganate | Various oxidation products | Oxidizing agent strength, Reaction conditions |

| Reductive Amination (of precursor) | Ketone/Aldehyde + Reducing Agent | Secondary Amine | Nature of carbonyl and reducing agent |

Oxidation Pathways (e.g., with peroxides for related amines)

The nitrogen atom in this compound, with its lone pair of electrons, is susceptible to oxidation. Common oxidizing agents can transform the amine into various products. For instance, reaction with peroxides, such as hydrogen peroxide or peroxy acids, is a general method for the oxidation of secondary amines.

In the case of this compound, oxidation is expected to yield the corresponding hydroxylamine or nitroxide radical. The reaction would likely proceed via a nucleophilic attack of the amine nitrogen on the electrophilic oxygen of the peroxide. The stability of the resulting products would be influenced by the steric hindrance around the nitrogen atom, imparted by the two 2-ethyl-2-methoxybutyl groups.

It is also conceivable that under stronger oxidizing conditions, using reagents like potassium permanganate, the compound could be oxidized to form nitro compounds. However, the specific conditions and product distribution for such reactions with this compound have not been reported.

A potential side reaction during oxidation could involve the ether linkages. While generally stable, strong oxidizing agents could potentially cleave the C-O bonds, leading to a more complex mixture of products.

Table 1: Postulated Oxidation Reactions of this compound

| Oxidizing Agent | Plausible Product(s) | Reaction Mechanism Outline |

| Hydrogen Peroxide (H₂O₂) | Bis(2-ethyl-2-methoxybutyl)hydroxylamine | Nucleophilic attack of the amine on the peroxide oxygen. |

| Peroxy Acids (RCO₃H) | Bis(2-ethyl-2-methoxybutyl)hydroxylamine | Similar to H₂O₂, but reactivity can be tuned by the R group. |

| Potassium Permanganate (KMnO₄) | Nitroalkanes, Cleavage Products | More vigorous oxidation, potentially leading to C-N and C-O bond cleavage. |

Reduction Processes and Conditions

As a secondary amine, this compound is already in a reduced state and is not typically susceptible to further reduction at the amine functional group. However, if the compound were to be derivatized into an imine or an amide, these functionalities could then be reduced.

For instance, if this compound were to undergo a hypothetical oxidation to an imine, this imine could then be reduced back to the secondary amine using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would depend on the presence of other functional groups in the molecule.

It is important to note that no literature currently describes the reduction of derivatives of this compound. The information presented here is based on general principles of organic reactivity.

Mechanistic Studies of Specific Reactions Involving this compound

Detailed mechanistic studies on specific reactions involving this compound are not available in the reviewed literature. The following sections outline the types of studies that would be necessary to elucidate the reaction mechanisms of this compound.

Spectroscopic Probing of Reaction Intermediates

To understand the stepwise process of reactions involving this compound, spectroscopic techniques would be invaluable for the detection and characterization of transient intermediates.

For example, in an oxidation reaction, techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: Could be used to monitor the disappearance of the starting material and the appearance of products. Changes in the chemical shifts of the protons and carbons near the nitrogen and ether functionalities would provide insight into the electronic and structural changes occurring during the reaction.

Infrared (IR) spectroscopy: Could identify the formation of new functional groups. For example, the appearance of an N-O stretching band would indicate the formation of a hydroxylamine.

Mass Spectrometry (MS): Could be used to identify the mass-to-charge ratio of intermediates and products, helping to confirm their molecular formulas.

By performing these analyses at different time points during a reaction, a picture of the reaction pathway could be constructed.

Kinetic Investigations of Reaction Rates

Kinetic studies are essential for determining the rate of a reaction and understanding how the rate is affected by various factors, such as the concentration of reactants, temperature, and the presence of catalysts.

For a reaction involving this compound, a kinetic investigation would typically involve:

Monitoring the reaction progress: This could be achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing them using chromatography (e.g., GC or HPLC) or spectroscopy (e.g., UV-Vis or NMR) to determine the concentration of the reactant or a product.

Determining the rate law: By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each reactant can be determined. This leads to the experimental rate law.

Calculating the activation energy: By measuring the rate constant at different temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea) of the reaction, which provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

These kinetic data, combined with spectroscopic evidence for intermediates, would provide a comprehensive understanding of the reaction mechanism.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This table is purely illustrative and does not represent actual experimental data.

Derivatives and Analogs of Bis 2 Ethyl 2 Methoxybutyl Amine in Academic Research

Structural Modifications and Homologs

The core structure of Bis(2-ethyl-2-methoxybutyl)amine offers numerous possibilities for structural modification, allowing researchers to fine-tune its physicochemical properties for various applications. These modifications primarily involve altering the alkyl chains and the ether moieties, leading to a diverse range of homologs and analogs.

Variation of Alkyl Chain Length and Branching

Systematic variations in the length and branching of the alkyl chains attached to the nitrogen atom have a significant impact on the steric and electronic properties of the resulting amine. Research in this area often explores the synthesis of related secondary amines with different alkyl substituents.

A notable example is the extensively studied Bis(2-ethylhexyl)amine . sigmaaldrich.comnih.govalkylamines.comsigmaaldrich.com This compound, while sharing the secondary amine core, features longer and branched alkyl chains compared to the parent compound. The increased lipophilicity due to the ethylhexyl groups influences its solubility and potential applications, such as a corrosion inhibitor and in rubber chemicals. alkylamines.com

The synthesis of such analogs often involves the reductive amination of corresponding aldehydes or ketones, or the alkylation of a primary amine. These methods allow for the controlled introduction of various alkyl groups, enabling the systematic study of structure-activity relationships.

A comparison of relevant properties is presented below:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent Compound |

| This compound | C14H31NO2 | 245.41 | Parent Compound |

| Bis(2-ethylhexyl)amine | C16H35N | 241.46 | Longer alkyl chains (hexyl vs. butyl), absence of methoxy (B1213986) group. sigmaaldrich.comnih.govsigmaaldrich.com |

| Bis(2-methoxyethyl)amine | C6H15NO2 | 133.19 | Shorter alkyl chains, absence of ethyl branching. sigmaaldrich.com |

Alteration of Ether Moieties

The methoxy groups in this compound are key functional features that can be modified to alter the compound's polarity, hydrogen bonding capacity, and coordination properties. Research has explored the replacement of the methoxy group with other ether functionalities or its complete removal.

For instance, Bis(2-methoxyethyl)amine represents a simpler homolog where the ethyl branches are absent, resulting in a less sterically hindered and more polar molecule. sigmaaldrich.com This compound is utilized as a reactant in various chemical syntheses, including Buchwald-Hartwig amination and the synthesis of α-ketoamides. sigmaaldrich.com

Conversely, analogs can be synthesized where the ether oxygen is replaced by other heteroatoms, such as sulfur in Bis[2-(methylthio)ethyl]amine . The presence of thioether functionalities introduces different coordination properties, making such compounds valuable as ligands in coordination chemistry and catalysis. The synthesis of these analogs can be achieved through methods like the self-condensation of precursor molecules or nucleophilic substitution reactions.

Functionalized Derivatives and Their Synthesis

The secondary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of functionalized derivatives. These include amides, carbamates, and quaternary ammonium (B1175870) salts, each with distinct properties and potential applications.

Amides and Carbamates Derived from the Amine Moiety

The reaction of the secondary amine with carboxylic acids or their derivatives leads to the formation of amides. For example, the synthesis of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involves the reaction of an amine with an acyl chloride. mdpi.com This highlights a common strategy for creating complex molecules with potential biological activity.

Carbamates, which can be considered hybrids of esters and amides, are another important class of derivatives. nih.gov They are often synthesized by reacting the amine with a chloroformate or through a three-component coupling involving the amine, carbon dioxide, and a halide. organic-chemistry.org Carbamates are of interest due to their relative stability and their use as protecting groups in organic synthesis. organic-chemistry.orgnih.gov The synthesis of 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate, for instance, is achieved by reacting a carboxylic acid with diphenylphosphoryl azide (B81097) in the presence of an amino alcohol derivative. mdpi.com

Formation of Quaternary Ammonium Salts

Quaternization of the nitrogen atom in this compound and its analogs leads to the formation of quaternary ammonium salts. wikipedia.org These compounds are permanently charged, regardless of the pH. wikipedia.org The synthesis typically involves the reaction of the tertiary amine with an alkyl halide. wikipedia.org

Quaternary ammonium salts have a broad range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. wikipedia.orgthermofisher.comnih.gov For example, quaternary ammonium salts of (2-diethylamino-1-phenylethyl) benzoates have been investigated for their potential therapeutic uses. google.com The specific properties and applications of these salts are highly dependent on the nature of the four organic groups attached to the nitrogen atom and the counter-ion. wikipedia.orgnih.gov

Research on Compounds Incorporating the this compound Skeleton

The structural motif of this compound can be incorporated into larger, more complex molecules to impart specific properties. Research in this area often focuses on the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

For example, the synthesis of bis(2-2-methoxy ethoxy)ethyl) 5,5¹-9-oxo-9-H-fluorene-2,7-diyl)dithiophene-2-carboxylates demonstrates the incorporation of a related bis(ether)amine structure into a larger fluorenone-based system. researchgate.net Such complex molecules may exhibit interesting photophysical and electrochemical properties. researchgate.net

In the context of medicinal chemistry, derivatives of related diamines, such as bis(2-aminoethyl)amine, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.govnih.gov These studies often involve the derivatization of the amine groups to create compounds with enhanced biological activity. nih.govnih.gov Similarly, structural modifications of bis(substituted aminoalkylamino)anthraquinones have been explored to understand the relationship between the side-chain structure and antineoplastic activity. nih.gov

Furthermore, the synthesis of redox derivatives of bis(2-chloroethylamine) has been investigated for potential drug delivery to the brain. researchgate.net This involves chemically modifying the core amine structure to create a prodrug that can cross the blood-brain barrier. researchgate.net

Macrocyclic and Polymeric Architectures

The integration of secondary amines into larger molecular frameworks is a cornerstone of supramolecular chemistry and polymer science. The unique combination of a central nitrogen atom for further functionalization, ether groups for metal coordination and hydrogen bonding, and sterically demanding alkyl groups in this compound suggests its potential as a building block for complex architectures.

Macrocyclic compounds containing secondary amines and ether linkages are of significant interest due to their ability to form stable complexes with a variety of guest molecules, including metal ions and small organic compounds. google.comnih.gov The synthesis of such macrocycles often involves the condensation of diamines with dialdehydes or the alkylation of aza-crown ethers. While direct synthesis of macrocycles from a sterically hindered secondary amine like this compound might be challenging, it could be incorporated as a pendant arm on a pre-formed macrocyclic structure, influencing its solubility and complexation properties. The bulky 2-ethyl-2-methoxybutyl groups would likely enhance the lipophilicity of the resulting macrocycle, making it suitable for applications in ion transport across membranes or as a phase-transfer catalyst.

In the realm of polymer chemistry, sterically hindered amines are well-known for their role as light stabilizers in polymeric materials. google.comwipo.int These compounds, often referred to as Hindered Amine Light Stabilizers (HALS), are typically based on tetramethylpiperidine (B8510282) derivatives. However, the principle of using sterically bulky amines to scavenge free radicals could be extended to polymers incorporating this compound. Such a polymer would be expected to exhibit enhanced stability against photodegradation and thermal oxidation.

Furthermore, biodegradable polymers containing secondary amine groups in their backbone are being explored for biomedical applications. mdpi.com These poly(ester amine)s and poly(amide amine)s can be designed to be biocompatible and biodegradable, with potential uses in drug delivery and tissue engineering. The incorporation of a monomer derived from this compound could introduce specific properties, such as controlled degradation rates and tailored interactions with biological molecules.

Table 1: Potential Applications of this compound-based Macrocycles and Polymers

| Architecture | Potential Application | Rationale based on Analogous Compounds |

| Macrocycles | Ion-selective electrodes, Phase-transfer catalysts | Ether-containing aza-macrocycles show strong ion-binding capabilities. Bulky alkyl groups can enhance lipophilicity. |

| Polymers | Light and heat stabilizers | Sterically hindered amines are effective radical scavengers in various polymer matrices. google.comwipo.int |

| Biodegradable Polymers | Drug delivery, Tissue engineering scaffolds | Poly(ester amine)s are investigated for their biocompatibility and controlled degradation. mdpi.com |

Heterocyclic Systems

Secondary amines are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. libretexts.org These structures form the core of many pharmaceuticals, agrochemicals, and functional materials. nih.gov The reactivity of the nitrogen lone pair in this compound allows it to participate in various cyclization reactions.

One common approach to synthesizing heterocycles is through multi-component reactions, where a secondary amine can react with aldehydes, alkynes, or other functional groups to form complex ring systems in a single step. mdpi.com For example, the reaction of a secondary amine with an aldehyde and an alkyne (A³ coupling) can lead to the formation of propargylamines, which are precursors to various five- and six-membered heterocycles. The steric bulk of the 2-ethyl-2-methoxybutyl groups might influence the regioselectivity of such reactions.

Another important class of reactions involves the cycloaddition of secondary amines with unsaturated compounds. For instance, [3+2] cycloaddition reactions with azomethine ylides generated from secondary amines can produce pyrrolidines and other five-membered rings. The specific substitution pattern of this compound could be exploited to synthesize novel, highly substituted heterocyclic scaffolds.

The synthesis of phenazines and other fused aromatic heterocycles can also involve secondary amines in key steps, such as the Buchwald-Hartwig amination to form a diarylamine intermediate, followed by an oxidative cyclization. nih.gov A derivative of this compound could be envisioned to participate in similar reaction sequences, leading to novel heterocyclic structures with potentially interesting photophysical or biological properties.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Approach | Key Features from Analog Studies |

| Pyrrolidines | [3+2] Cycloaddition | Secondary amines are common precursors for azomethine ylides. |

| Piperidines/Pyridines | Multi-component reactions | A³ coupling and related reactions offer efficient routes to substituted six-membered rings. mdpi.com |

| Fused Heterocycles (e.g., Phenazines) | Buchwald-Hartwig coupling followed by cyclization | Di-aryl amines are key intermediates in the synthesis of various fused N-heterocycles. nih.gov |

Deuterium (B1214612) Labeling and Isotopic Studies of Amine Compounds

Deuterium labeling of organic molecules is a powerful tool in mechanistic studies, metabolic research, and for improving the pharmacokinetic properties of drugs. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of a carbon-hydrogen bond.

The deuteration of amines can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium (H/D) exchange, and transition metal-catalyzed reactions. nih.gov For a compound like this compound, several positions could be targeted for deuteration. The protons on the carbons alpha to the nitrogen are often the most reactive towards exchange.

However, the steric hindrance around the nitrogen atom in this compound, due to the ethyl groups, could significantly impact the rate and feasibility of deuteration at these alpha positions. wikipedia.org Studies on other sterically hindered amines have shown that more forcing conditions, such as higher temperatures or more active catalysts, may be required to achieve efficient labeling. nih.gov

The ether functionalities also present an interesting aspect for isotopic studies. While the C-H bonds of the methoxy group and the ethyl chain are generally less reactive towards H/D exchange than the alpha-protons, specific catalysts could be developed to achieve selective deuteration at these positions.

Isotopic labeling of this compound or its derivatives would enable detailed studies of their reaction mechanisms and metabolic pathways if they were to be investigated for biological applications. For example, a deuterated version could be used as an internal standard in mass spectrometry-based quantification assays.

Table 3: Potential Deuterium Labeling Strategies for this compound

| Target Position for Deuteration | Potential Method | Considerations based on Analog Studies |

| N-H proton | Simple exchange with D₂O | Rapid and straightforward exchange. |

| α-Carbons | Transition metal catalysis (e.g., Pt/C, Pd/C) | Steric hindrance may necessitate harsh reaction conditions. nih.gov |

| Other C-H bonds on the butyl chain | Homogeneous catalysis with specific directing groups | May allow for regioselective deuteration but requires functionalization. |

Theoretical and Computational Studies of Bis 2 Ethyl 2 Methoxybutyl Amine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and are currently unavailable for Bis(2-ethyl-2-methoxybutyl)amine in the reviewed literature.

Conformational Dynamics in Different Solvents

MD simulations could model how the conformation of this compound changes over time, particularly in different solvent environments. The polarity and nature of the solvent can significantly influence which conformations are preferred, which in turn affects the molecule's properties and reactivity.

Intermolecular Interactions and Aggregation Behavior

These simulations could also predict how individual molecules of this compound interact with each other. This includes identifying the types and strengths of intermolecular forces, such as van der Waals forces and hydrogen bonding (if applicable), and predicting whether the compound is likely to form aggregates in solution.

Prediction of Reactivity and Reaction Pathways

While it is generally understood that this compound can participate in amination reactions, detailed computational predictions of its reactivity and the pathways of its reactions are not documented. Such studies would typically use the results from quantum chemical calculations to model reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper, quantitative understanding of its chemical behavior.

Transition State Characterization and Activation Barriers

The reactivity of this compound is largely dictated by the accessibility of the lone pair of electrons on the nitrogen atom and the stability of the transition states in its reactions. Due to the significant steric hindrance imposed by the two 2-ethyl-2-methoxybutyl groups, any reaction involving nucleophilic attack by the amine will have a considerable activation barrier.

Transition State Theory (TST) provides a framework for understanding these reaction rates. TST posits that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form the products. The rate of the reaction is determined by the concentration of this transition state and the frequency with which it converts to the product. wikipedia.orgpressbooks.pubvedantu.com

For a typical nucleophilic substitution reaction where this compound acts as the nucleophile, the transition state would involve the formation of a new bond between the nitrogen and the electrophilic center, and the breaking of a bond in the electrophile. The bulky substituents on the amine would lead to significant steric strain in the transition state, thereby increasing its energy and, consequently, the activation energy (Ea) of the reaction.

Computational methods, particularly DFT, are instrumental in characterizing these transition states. sumitomo-chem.co.jp For analogous sterically hindered amines, DFT calculations have shown that the activation energy for reactions like N-alkylation is significantly higher compared to less hindered amines. libretexts.orgmasterorganicchemistry.com For instance, in reactions with alkyl halides, the SN2 transition state would be highly crowded, leading to a higher activation barrier. libretexts.org

The presence of the methoxy (B1213986) groups could also influence the transition state geometry and energy through electronic effects, potentially stabilizing a partial positive charge that may develop on the nitrogen atom in the transition state. However, the dominant effect is expected to be the steric hindrance.

Illustrative Activation Barriers for Reactions of Hindered Amines

To illustrate the impact of steric hindrance, the following table presents hypothetical activation energy barriers for the reaction of different amines with a model electrophile, based on general trends observed in computational studies of similar compounds. rsc.orgdtic.milresearchgate.net

| Amine Reactant | Relative Steric Hindrance | Hypothetical Activation Energy (Ea) (kcal/mol) |

| Diethylamine | Low | 15-20 |

| Diisopropylamine | Medium | 25-30 |

| This compound | High | 35-45 |

| tert-Butylamine | Very High | >50 (Reaction highly disfavored) |

This table is for illustrative purposes and the values are hypothetical, based on established chemical principles of steric effects on reaction rates.

Reaction Energetics and Thermodynamics

Basicity and Protonation: The basicity of an amine, quantified by its pKa value, is a fundamental thermodynamic property. The steric hindrance in this compound is expected to have a significant impact on its basicity. While the electron-donating alkyl groups would increase the gas-phase basicity, the steric hindrance around the nitrogen atom can impede solvation of the corresponding ammonium (B1175870) cation in solution, thereby decreasing its basicity compared to less hindered amines. uregina.caresearchgate.net DFT calculations coupled with a suitable solvent model can provide accurate predictions of pKa values. peerj.comnih.gov

Reaction with Electrophiles: In reactions with electrophiles, the thermodynamics will be influenced by a balance of bond formation and steric repulsion. For example, in the acylation reaction with an acid chloride, a stable amide would be formed. However, the steric clash between the bulky substituents on the amine and the acyl group would introduce strain, making the reaction less exothermic than for a less hindered amine. libretexts.org

Computational Thermodynamics of Amine Reactions

DFT calculations can be employed to determine the reaction energies for various processes. nih.govresearchgate.net The following table provides a hypothetical comparison of the thermodynamics for the reaction of different amines with a generic electrophile (E+).

| Reaction | Amine | Hypothetical ΔH (kcal/mol) | Hypothetical ΔG (kcal/mol) |

| Amine + H+ ⇌ AmineH+ | Diethylamine | -20 | -15 |

| This compound | -15 | -8 | |

| Amine + R-X → R-Amine+ + X- | Diethylamine | -25 | -20 |

| This compound | -10 | -2 |

This table is for illustrative purposes. The values are hypothetical and based on general thermodynamic principles and computational studies of similar amine reactions. nih.govnumberanalytics.com

Ligand Binding Site Analysis in Metal Complexes (e.g., DFT for similar ligands)

This compound can act as a ligand in metal complexes, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The ether oxygen atoms could also potentially participate in coordination, making it a bidentate or even a tridentate ligand, although this is less likely due to the formation of large and potentially strained chelate rings.

DFT is a powerful tool for analyzing the binding of ligands to metal centers. researchgate.netrsc.orgresearchgate.net For similar sterically hindered amine ligands, computational studies have elucidated the nature of the metal-ligand bond, the geometry of the coordination sphere, and the factors influencing binding affinity. nih.govrsc.org

The large steric bulk of the 2-ethyl-2-methoxybutyl groups would significantly influence the coordination environment. It would likely favor the formation of complexes with lower coordination numbers and could enforce specific geometries to minimize steric clashes between the ligands. The strength of the metal-nitrogen bond would be a result of both the electronic properties of the amine and the steric constraints. While the alkyl groups are electron-donating, which should enhance the Lewis basicity of the nitrogen, the steric hindrance can weaken the metal-ligand interaction by preventing optimal orbital overlap. unimib.it

Illustrative Metal-Ligand Binding Energies

The following table presents hypothetical binding energies of different amine ligands to a model metal ion (M²⁺), calculated using DFT. These values illustrate the expected trend of decreasing binding energy with increasing steric hindrance.

| Ligand | Metal Ion | Coordination Mode | Hypothetical Binding Energy (kcal/mol) |

| Diethylamine | M²⁺ | Monodentate (N) | -40 |

| Diisopropylamine | M²⁺ | Monodentate (N) | -30 |

| This compound | M²⁺ | Monodentate (N) | -20 |

| This compound | M²⁺ | Bidentate (N, O) | -25 |

This table is for illustrative purposes. The binding energies are hypothetical and based on general trends observed in DFT studies of metal-amine complexes. researchgate.netresearchgate.netacs.orgacs.org

The analysis of the electronic structure of such complexes via DFT can reveal the nature of the metal-ligand bonding, whether it is predominantly electrostatic or has significant covalent character. The calculated bond lengths, bond angles, and vibrational frequencies can also be compared with experimental data if available. nih.gov

Advanced Analytical Methodologies for Bis 2 Ethyl 2 Methoxybutyl Amine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of Bis(2-ethyl-2-methoxybutyl)amine, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The N-H proton of the secondary amine typically appears as a broad signal, and its chemical shift can be concentration-dependent, generally observed in the range of 0.5-5.0 ppm. openstax.org Protons on carbons adjacent to the nitrogen and oxygen atoms are deshielded and thus shifted downfield. openstax.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts. openstax.orgoregonstate.edu The chemical shifts are influenced by the surrounding atomic environment, allowing for the differentiation of each carbon atom in the structure. libretexts.org

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| N-H | 0.5 - 5.0 (broad) | - |

| O-CH₃ | 3.2 - 3.4 | 58 - 60 |

| N-CH₂ | 2.5 - 2.8 | 50 - 55 |

| O-CH₂ | 3.3 - 3.6 | 70 - 75 |

| C-CH₂-CH₃ | 1.3 - 1.5 | 23 - 28 |

| CH₂-CH₃ | 0.8 - 1.0 | 8 - 12 |

| Quaternary C | - | 40 - 45 |

This table presents predicted chemical shift ranges for this compound based on typical values for similar functional groups.

Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For amines, the "nitrogen rule" is a useful guideline, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.com

In the mass spectrum of this compound, the molecular ion peak (M+) would be expected. The dominant fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This results in the formation of a stable iminium ion. Given the structure of this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions. Tandem mass spectrometry (MS/MS) can be employed to further fragment these primary ions, providing more detailed structural information.

| Ion | Predicted m/z | Description |

| [M]+ | 259 | Molecular Ion |

| [M-C₂H₅]+ | 230 | Loss of an ethyl group via α-cleavage |

| [M-CH₂OCH₃]+ | 214 | Loss of a methoxymethyl group |

| [C₇H₁₆NO]+ | 146 | Fragment from α-cleavage |

This table shows predicted m/z values for the molecular ion and major fragments of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: For a secondary amine like this compound, a characteristic N-H stretching vibration is expected in the IR spectrum. This typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. libretexts.org Other key absorptions include the C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and the C-O stretching of the ether linkage (around 1070-1150 cm⁻¹). youtube.com The C-N stretching vibration for aliphatic amines is usually found in the 1000-1250 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy also provides valuable information. The N-H stretching vibration is also observable in the Raman spectrum. Raman is particularly useful for observing the symmetric vibrations of the carbon backbone, which may be weak in the IR spectrum.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 - 3350 (weak-medium) | 3300 - 3350 |

| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) | 2850 - 2960 |

| C-O Stretch (Ether) | 1070 - 1150 (strong) | 1070 - 1150 |

| C-N Stretch (Aliphatic) | 1000 - 1250 (weak-medium) | 1000 - 1250 |

This table summarizes the characteristic vibrational frequencies for the functional groups present in this compound.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.

Gas Chromatography (GC) and GC-MS for Volatile Compound Analysis

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Due to the polar nature of amines, which can lead to peak tailing on standard GC columns, specialized columns are often required. labrulez.com Deactivated columns or columns with a basic stationary phase are commonly used to achieve good peak shape and resolution. labrulez.com

For the analysis of a high-boiling point amine like this compound, a temperature-programmed GC method is necessary to ensure elution within a reasonable timeframe. bre.com The selection of the appropriate stationary phase is critical for achieving separation from other components in a sample. labrulez.com

When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, allowing for positive identification and structural confirmation based on its fragmentation pattern. libretexts.org

| Parameter | Typical Condition |

| Column | Fused silica (B1680970) capillary column with a polar or base-deactivated stationary phase (e.g., polyethylene (B3416737) glycol or a modified polysiloxane) |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temperature around 100-150 °C, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification |

This table outlines typical GC conditions for the analysis of high-boiling point amines like this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Derivatized Analytes

High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation and quantification of non-volatile compounds and analytes that require derivatization for detection, such as certain amines. sielc.comsielc.comnasc.ac.in For secondary amines like this compound, which may lack a strong chromophore for UV detection, derivatization is often a necessary step to enhance detectability. sigmaaldrich.comthermofisher.com The inherent polarity and basic nature of amines can also lead to poor peak shape and retention on traditional reversed-phase columns. sielc.com

Mixed-mode chromatography (MMC) has emerged as a robust solution for the analysis of a wide range of compounds, including polar and charged molecules like amines. researchgate.net This technique utilizes stationary phases with multiple interaction mechanisms, such as reversed-phase and ion-exchange, allowing for enhanced retention and selectivity that is often unachievable with single-mode chromatography. helixchrom.comthermofisher.com

For the analysis of basic compounds such as this compound, mixed-mode columns that combine reversed-phase and cation-exchange functionalities are particularly effective. helixchrom.comhelixchrom.com The retention of the analyte can be finely tuned by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration. thermofisher.com At a pH below the pKa of the secondary amine, it will be protonated and can interact with the cation-exchange groups on the stationary phase, while the hydrophobic alkyl chains of the molecule interact with the reversed-phase component. helixchrom.com This dual retention mechanism provides superior separation and peak shape for amines without the need for ion-pairing reagents, which can be problematic for mass spectrometry detection. helixchrom.comthermofisher.com

Table 1: Comparison of HPLC Modes for Amine Analysis

| Feature | Reversed-Phase Chromatography (RPC) | Mixed-Mode Chromatography (MMC) |

| Primary Interaction | Hydrophobic interactions | Hydrophobic and ion-exchange interactions helixchrom.comthermofisher.com |

| Retention of Amines | Often requires ion-pairing reagents for good retention and peak shape. sielc.com | Enhanced retention and improved peak shape without ion-pairing reagents. helixchrom.com |

| Selectivity | Limited for polar and ionic compounds. thermofisher.com | Adjustable selectivity by modifying mobile phase pH and ionic strength. thermofisher.com |

| MS Compatibility | Ion-pairing reagents can suppress MS signal. | Generally good MS compatibility. helixchrom.com |

To overcome the detection challenges associated with amines that lack a suitable chromophore, pre-column derivatization with a labeling agent is a common strategy. sigmaaldrich.comthermofisher.com 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing reagent for primary and secondary amines. researchgate.netresearchgate.net The reaction, which occurs under alkaline conditions, results in the formation of a stable, highly fluorescent FMOC-amine derivative that can be readily detected by fluorescence or UV detectors. researchgate.netoup.com

The derivatization process involves reacting this compound with FMOC-Cl in a buffered solution, typically at a pH around 8.0 or higher. researchgate.netoup.com The resulting derivative exhibits significantly improved chromatographic behavior on reversed-phase columns and allows for highly sensitive detection. nih.gov The optimization of the derivatization reaction, including the concentration of FMOC-Cl, reaction time, and temperature, is crucial for achieving complete derivatization and reproducible results. researchgate.netikm.org.my

Following derivatization, the separation of the FMOC-labeled this compound can be achieved using a standard reversed-phase HPLC method with a gradient elution of acetonitrile (B52724) and water. nih.govikm.org.my This approach has been successfully applied to the analysis of various primary and secondary amines in a range of sample matrices. nih.gov

Table 2: Typical Conditions for FMOC-Cl Derivatization of Amines

| Parameter | Condition | Rationale |

| Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) researchgate.net | Reacts with primary and secondary amines to form highly fluorescent derivatives. researchgate.net |

| pH | Alkaline (typically pH 8.0 - 10.0) researchgate.netikm.org.my | Facilitates the nucleophilic attack of the amine on the FMOC-Cl. ikm.org.my |

| Reaction Time | Typically 5 - 40 minutes nih.govikm.org.my | To ensure complete derivatization. |

| Detection | Fluorescence (Ex/Em ~260/310 nm) or UV (~265 nm) | Provides high sensitivity for the FMOC derivatives. |

Capillary Electrophoresis (CE) for Amine Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for the analysis of charged species, making it well-suited for the analysis of amines. youtube.com In CE, separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). youtube.com For amines, which are basic compounds, they will be positively charged in an acidic BGE and migrate towards the cathode. nih.gov

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and can be used for the separation of ionizable molecules like this compound. youtube.com The separation efficiency in CZE is typically very high, leading to sharp peaks and excellent resolution. chromatographyonline.com The migration time of the analyte is influenced by its charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. nih.gov

For complex samples, CE can be coupled with other techniques, such as mass spectrometry (CE-MS), to provide highly selective and sensitive analysis. nih.gov Furthermore, various strategies can be employed to enhance the separation and detection of amines in CE, including the use of additives in the BGE and derivatization with fluorescent tags, similar to HPLC. nih.gov The low sample and reagent consumption of CE makes it an attractive alternative to HPLC for certain applications. acs.org

Ligand Chemistry and Coordination Complexes of Bis 2 Ethyl 2 Methoxybutyl Amine

Coordination Modes and Chelation Behavior

The coordination of Bis(2-ethyl-2-methoxybutyl)amine to a metal center is primarily dictated by the presence of both nitrogen (amine) and oxygen (ether) donor atoms. This dual-donor capability allows for various coordination modes and chelation patterns.

This compound possesses two nitrogen atoms and two etheric oxygen atoms, rendering it a potential polydentate ligand. The coordination can range from a simple monodentate fashion, where only one donor atom binds to the metal, to a more complex polydentate mode, where multiple donor atoms from the same ligand molecule coordinate to the central metal ion, forming one or more chelate rings.

The most probable coordination modes for this ligand are bidentate and tetradentate. In a bidentate fashion, the ligand could coordinate through its two nitrogen atoms (N,N'-chelation) or through one nitrogen and one ether oxygen atom (N,O-chelation). The formation of a stable five-membered chelate ring is often a driving force in coordination chemistry, suggesting that N,O-chelation involving a nitrogen and the oxygen of the methoxy (B1213986) group on the same butyl chain is plausible. nih.gov

In a tetradentate mode, all four donor atoms (two nitrogen and two oxygen) could potentially coordinate to a single metal center. This would result in the formation of multiple chelate rings, a scenario favored by the chelate effect, which describes the enhanced stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. The flexibility of the butyl chains would be crucial in allowing the ligand to adopt a conformation suitable for such multidentate coordination. The denticity of multidentate amine ligands plays an essential role in their coordination chemistry. nih.gov

The choice between bidentate and tetradentate coordination is influenced by several factors, including the size and electronic properties of the metal ion, the reaction conditions, and the presence of competing ligands. For larger metal ions, tetradentate coordination might be more favorable, while smaller metal ions might only accommodate bidentate chelation due to steric constraints.

The steric bulk introduced by the two ethyl groups on the carbon atom adjacent to the methoxy group in this compound significantly influences its chelation behavior. This steric hindrance can affect the ease of chelate ring formation and the stability of the resulting complex.

The ethyl groups can restrict the rotation around the C-C and C-N bonds, thereby limiting the conformational flexibility of the ligand. This may favor specific coordination geometries and chelate ring conformations. For instance, the steric clash between the ethyl groups could disfavor certain conformations required for tetradentate coordination, potentially making bidentate coordination more prevalent. The formation of stable five-membered chelate rings is a common feature in coordination chemistry. nih.gov

Furthermore, the rigidity of the ligand backbone can be a determining factor in the stability of the resulting metal complexes. researchgate.net The interplay between the electronic preference for chelation and the steric repulsion from the bulky substituents will ultimately dictate the final structure of the metal complex.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound would likely follow established procedures for the preparation of complexes with similar amine and ether-containing ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of transition metal complexes with ligands analogous to this compound is well-documented. nih.govfigshare.com A general approach involves dissolving the ligand and the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Cu(II), Ni(II), or Co(II)) in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724). The reaction mixture is then typically stirred at room temperature or heated under reflux to facilitate complex formation. nih.gov The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less polar solvent.

For instance, the reaction of a bis-amine ligand with a copper(II) salt often yields a solid complex that can be isolated by filtration. unibas.it The choice of the metal-to-ligand molar ratio is crucial in determining the stoichiometry of the resulting complex. hakon-art.com An excess of the ligand may be used to promote the formation of higher-coordinate complexes. The synthesis of dinuclear metal complexes can also be achieved by using a 1:2 molar ratio of ligand to metal. researchgate.net

| Metal Ion | Potential Precursor Salt | Likely Solvent | Possible Stoichiometry (Metal:Ligand) |

| Cu(II) | Copper(II) chloride, Copper(II) acetate | Ethanol, Methanol | 1:1, 1:2 |

| Ni(II) | Nickel(II) chloride, Nickel(II) nitrate | Acetonitrile, Ethanol | 1:1, 1:2 |

| Co(II) | Cobalt(II) chloride, Cobalt(II) acetate | Methanol, DMF | 1:1, 1:2 |

Table 1: Potential Synthetic Parameters for Transition Metal Complexes of this compound

The coordination chemistry of amine and ether ligands is not limited to transition metals; they also form stable complexes with main group elements. The lone pairs of electrons on the nitrogen and oxygen atoms can be donated to Lewis acidic main group metal centers. The principles of organometallic chemistry are relevant here, where ligands are classified based on their electron-donating properties. wikipedia.org

The synthesis of main group element complexes with this compound would likely involve the reaction of the ligand with an organometallic or halide precursor of the desired element. For example, reaction with a lithium alkyl could lead to an amine- or ether-chelated aryllithium reagent. acs.org Similarly, reaction with halides of elements like aluminum or tin could result in the formation of coordination complexes where the ligand displaces one or more halide ions. The steric bulk of this compound would play a significant role in determining the coordination number and geometry of the resulting main group element complex.

Structural Elucidation of Metal Complexes

The definitive determination of the structure of metal complexes formed with this compound would rely on a combination of spectroscopic and analytical techniques.

Spectroscopic methods are also invaluable for characterizing these complexes.

Infrared (IR) Spectroscopy: Can confirm the coordination of the amine and ether groups to the metal center by observing shifts in the characteristic vibrational frequencies of the N-H and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or some main group elements), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment in the complex. Shifts in the resonances of the protons and carbons near the donor atoms can indicate coordination.

UV-Visible Spectroscopy: Can provide information about the electronic structure of the complex, particularly for transition metal complexes with d-d electronic transitions. nih.gov

Mass Spectrometry: Can be used to determine the mass-to-charge ratio of the complex, confirming its composition.

Elemental analysis would be used to determine the empirical formula of the synthesized complexes, providing further evidence for their stoichiometry. hakon-art.com Molar conductivity measurements can help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, coordination geometry |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies |

| Nuclear Magnetic Resonance (NMR) | Structural information for diamagnetic complexes |

| UV-Visible Spectroscopy | Electronic structure and d-d transitions in transition metal complexes |

| Mass Spectrometry | Molecular weight and composition of the complex |

| Elemental Analysis | Empirical formula and stoichiometry |

| Molar Conductivity | Electrolytic nature of the complex |

Table 2: Techniques for Structural Elucidation of Metal Complexes

X-ray Crystallography Studies of Crystal Structures

As of the current literature survey, no publicly available X-ray crystallography data for coordination complexes involving this compound as a ligand could be identified. The synthesis of single crystals suitable for X-ray diffraction can be challenging for complexes with bulky and flexible ligands like this compound. The steric hindrance imposed by the two 2-ethyl-2-methoxybutyl groups may prevent the formation of well-ordered crystalline lattices.

Future research efforts would need to focus on systematically screening various metal precursors and crystallization conditions to obtain single crystals. Should such crystals be obtained, X-ray diffraction would provide invaluable information on:

Coordination geometry: Determining the precise arrangement of the ligand around the metal center (e.g., tetrahedral, square planar, octahedral).

Bond lengths and angles: Quantifying the metal-nitrogen bond distance and the intramolecular bond angles of the coordinated ligand.

Conformation of the ligand: Understanding how the flexible ethyl and methoxybutyl chains arrange themselves in the solid state.

Intermolecular interactions: Identifying any hydrogen bonding or other non-covalent interactions that stabilize the crystal packing.

Without experimental data, any discussion on the crystal structures of its complexes remains speculative.

Spectroscopic Characterization of Complexes in Solution and Solid State

While specific spectroscopic data for coordination complexes of this compound are not published, we can predict the expected spectroscopic changes upon coordination based on the characterization of the free ligand and general principles of coordination chemistry.

General Spectroscopic Data for Amines:

| Spectroscopic Technique | Characteristic Absorptions/Resonances for Amines |

| Infrared (IR) Spectroscopy | N-H stretching vibrations for secondary amines typically appear as a single weak band in the range of 3350–3310 cm⁻¹. C-N stretching vibrations for aliphatic amines are found between 1250–1020 cm⁻¹. orgchemboulder.com |